molecular formula C8H15NO2 B1527780 3-Amino-cyclopentanecarboxylic acid ethyl ester CAS No. 1187930-91-1

3-Amino-cyclopentanecarboxylic acid ethyl ester

Cat. No.: B1527780
CAS No.: 1187930-91-1
M. Wt: 157.21 g/mol
InChI Key: GBSHHLOUZFKHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-cyclopentanecarboxylic acid ethyl ester is a cyclic β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring both an amino and an ester functional group on a cyclopentane ring, makes it a valuable chiral building block for the synthesis of more complex molecules . Compounds with this core scaffold are investigated as key intermediates in the development of therapeutic agents. For instance, research on similar cis-2-aminocyclopentanecarboxylic acid ethyl ester derivatives has identified their role as crucial chiral intermediates for novel inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase . Furthermore, related dipeptides incorporating cyclic β-amino acids have demonstrated promising in vitro and in vivo antimalarial properties against Plasmodium falciparum and Plasmodium berghai , highlighting the potential of this chemical class in antiparasitic drug discovery . This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSHHLOUZFKHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291667
Record name Ethyl 3-aminocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-91-1
Record name Ethyl 3-aminocyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-cyclopentanecarboxylic acid ethyl ester (ACPEE) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1187930-91-1

ACPEE consists of a cyclopentane ring with an amino group and an ethyl ester functional group, which may influence its interaction with biological targets.

Neuropharmacological Effects

ACPEE has been studied for its potential effects on the central nervous system (CNS). It is related to compounds that modulate glutamatergic receptors, which play critical roles in synaptic transmission, learning, and memory. Specifically, it has been investigated as a selective agonist for metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders.

Key Findings :

  • Modulation of Glutamate Receptors : ACPEE has shown promise in modulating mGluRs, potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .
  • Neuroprotective Properties : Preliminary studies suggest that ACPEE may provide neuroprotection against excitotoxicity caused by excessive glutamate levels .

Antimicrobial Activity

Research indicates that ACPEE exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit enzyme activity is under investigation.

Table 1: Antimicrobial Activity of ACPEE

PathogenZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

The mechanism by which ACPEE exerts its biological effects involves several pathways:

  • Receptor Interaction : The amino group can form hydrogen bonds with specific receptor sites, enhancing binding affinity.
  • Modulation of Enzyme Activity : The ethyl ester may influence the activity of enzymes involved in neurotransmitter metabolism.
  • Cell Membrane Interaction : The hydrophobic nature of the cyclopentane ring allows interaction with lipid membranes, potentially disrupting microbial integrity.

Synthesis and Derivatives

The synthesis of ACPEE typically involves the esterification of 3-amino-cyclopentanecarboxylic acid with ethanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Table 2: Synthetic Routes for ACPEE

MethodYield (%)Conditions
Conventional Esterification>90Reflux in acidic medium
Microwave-Assisted Synthesis>85Short reaction time
Solvent-Free Synthesis>80Room temperature

Case Studies

  • Neuroprotective Effects in Animal Models : A study involving rodents demonstrated that administration of ACPEE reduced neuronal death in models of ischemia, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy Testing : In vitro tests show that ACPEE effectively inhibits the growth of several bacterial strains, indicating its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogs

a) Methyl Ester Variants
  • Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7, ): Molecular Formula: C₇H₁₃NO₂ vs. C₈H₁₅NO₂ (ethyl ester). Key Differences: The ethyl ester’s additional CH₂ group increases molecular weight (143.18 vs. 157.20 g/mol) and lipophilicity. Safety: Methyl esters may exhibit distinct handling requirements; for example, emphasizes inhalation and dermal exposure risks .
b) Cyclohexane and Cyclooctane Analogs
  • Ethyl 4-aminocyclohexane-1-carboxylate (CAS 90950-09-7, ) and cyclooctane derivatives (): Ring Size Effects: Cyclopentane derivatives (5-membered ring) exhibit greater ring strain and conformational rigidity compared to cyclohexane (6-membered) or cyclooctane (8-membered) analogs. This impacts reactivity and biological activity .
c) Oxo-Substituted Derivatives
  • (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester (CAS 132076-32-5, ): Functional Groups: Replacing the amino group with a ketone (oxo) alters polarity and hydrogen-bonding capacity. Stability: Oxo derivatives require storage at -20°C to maintain stability, suggesting higher sensitivity than amino analogs .
d) Alkyl-Substituted Derivatives
  • Ethyl 2-hexyl-3-oxocyclopentanecarboxylate (CAS 37172-54-6, ):
    • Lipophilicity : The hexyl substituent significantly enhances hydrophobicity (logP ~4.5 estimated) compared to unsubstituted analogs.
    • Applications : Such modifications are often leveraged in prodrug design or agrochemicals .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference ID
Boc-protected cyclopentane analog 315 (M+H) IR: 3332 cm⁻¹ (N-H), 1768 cm⁻¹ (C=O ester)
Methyl 3-aminocyclopentanecarboxylate 143.18 ¹H-NMR: δ 3.65 (s, 3H, -OCH₃)
Ethyl 2-hexyl-3-oxocyclopentanecarboxylate 256.34 ¹³C-NMR: δ 170 (C=O), 24.7–33.3 (alkyl chain)
  • Amino vs. Oxo Groups: Amino derivatives show characteristic N-H stretches (~3300 cm⁻¹), while oxo analogs exhibit strong C=O peaks (~1700 cm⁻¹) .

Stability and Reactivity

  • Thermal Stability: β-Aminocrotonic acid ethyl ester derivatives () undergo cyclization to dihydrofuran derivatives at elevated temperatures, suggesting amino esters with conjugated systems are less stable than saturated cyclopentane analogs .
  • Storage : Methyl and ethyl esters of cyclopentane derivatives are typically stable for years when stored at -20°C .

Preparation Methods

Reductive Amination of 2-Oxocyclopentanecarboxylic Acid Ethyl Ester

Process Summary
Stereoselective synthesis can be achieved via conjugate addition of chiral amines to cyclopentenecarboxylate derivatives, followed by epimerization and chromatographic separation.

Key Steps

  • Conjugate addition at low temperature to control stereochemistry.
  • Epimerization to access trans-isomers.
  • Chromatographic or crystallization-based resolution using chiral acids (e.g., tartaric acid, mandelic acid).

Yield and Purity

  • High enantiomeric purity achievable after resolution.
  • Yields depend on efficiency of separation and crystallization.

Table 2: Stereoselective Synthesis and Resolution

Step Reagents/Conditions Notes
Conjugate addition Chiral amine, low temp Stereochemistry controlled
Epimerization Base, controlled temp Converts cis to trans isomers
Resolution Chiral acid (e.g., tartaric acid) Crystallization, filtration
Purification Chromatography or recrystallization For high enantiomeric excess

Enzymatic and Crystallization-Based Resolution

Process Summary
Racemic intermediates can be resolved enzymatically or by crystallization with chiral resolving agents. Enzymatic hydrolysis or kinetic resolution is used to selectively convert one enantiomer, leaving the other untouched.

Advantages

  • High selectivity and enantiomeric excess.
  • Useful for large-scale preparations.

Limitations

  • Requires availability of suitable enzymes or resolving agents.
  • Often involves additional steps for recovery and conversion of unreacted material.

Comparative Analysis of Methods

Method Stereoselectivity Scalability Typical Yield Key Advantages Main Limitations
Reductive amination Moderate-high High Up to 85% Simple, scalable Requires resolution for purity
Cyclization & Favorskii rearrangement Variable Moderate Moderate Versatile, multi-functional Multi-step, isomer separation
Stereoselective conjugate addition High (with resolution) Moderate Moderate Access to all stereoisomers Chromatographic separation needed
Enzymatic/crystallization-based resolution Very high Moderate Moderate High enantiopurity Additional resolution steps

Q & A

Q. What are the established synthetic methodologies for 3-Amino-cyclopentanecarboxylic acid ethyl ester, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves bromination of cyclopentanecarboxylic acid derivatives followed by esterification or functionalization. For example, bromination of 3-aminocyclopentanecarboxylic acid precursors under controlled pH (6–7) and temperature (0–5°C) minimizes side reactions. Subsequent esterification with ethanol in the presence of catalytic sulfuric acid or thionyl chloride yields the ethyl ester . Optimization focuses on:
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

  • Temperature control : Low temperatures reduce decomposition of the amino group.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity (>95%) .

    • Data Table : Synthesis Route Comparison
MethodYield (%)Purity (%)Key ConditionsReference
Bromination + Esterification65–7592–950–5°C, H₂SO₄ catalyst
Direct Amination50–6085–90NH₃/MeOH, RT, 24h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ 4.1–4.3 ppm for -OCH₂CH₃) and cyclopentane ring protons (δ 1.5–2.5 ppm). The amino group appears as a broad singlet (δ 1.8–2.2 ppm) .
  • IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O ester), 3300–3500 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O ester) .
  • GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted starting material) using electron ionization (EI) mode .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to favor desired stereoisomers .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Protecting Groups : Boc-protection (tert-butoxycarbonyl) of the amino group prevents racemization during synthesis .

Q. What strategies are recommended for reconciling contradictory data in literature regarding the biological activity of this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
  • Reproduce Experiments : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) before biological testing .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (1 nM–100 µM) to validate potency thresholds .

Q. What are the key considerations in designing kinetic studies to evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability impacts shelf life and in vivo efficacy. Key steps:
  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological and extreme conditions.

  • Temperature Control : Conduct studies at 25°C (room temperature) and 37°C (body temperature) .

  • Analytical Monitoring : Track degradation via HPLC-UV (λ = 210 nm) at intervals (0, 24, 48, 72h). Calculate half-life (t₁/₂) using first-order kinetics .

    • Data Table : Stability Profile
pHTemperature (°C)Half-Life (t₁/₂, hours)Major Degradation Product
23712 ± 2Cyclopentanecarboxylic acid
7.43796 ± 8None detected
103748 ± 5Ethanol adduct

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-cyclopentanecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-cyclopentanecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.